N-[(Z)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Overview
Description
N-[(Z)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C23H18BrClN2O3 and its molecular weight is 485.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide is 484.01893 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Surface Coatings
Research on designing surfaces that kill bacteria on contact has shown significant progress. For example, the development of antibacterial surfaces through the covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass slides represents a novel approach to combatting airborne bacteria. These surfaces have demonstrated effectiveness in killing up to 94% of Staphylococcus aureus cells, showcasing their potential in medical and environmental applications (Tiller et al., 2001).
Antimicrobial Compound Synthesis
The synthesis and evaluation of glycosylation, sugar hydrazones, and certain triazines have revealed their antimicrobial properties. These compounds, including variations like 4-amino-6-[2-(4-methoxyphenyl)vinyl]-3-thioxo-3,4-dihydro-2H-[1,2,4] triazin-5-one, have shown potential as antimicrobial agents, highlighting the versatility of these chemical structures in developing new therapeutic agents (El‐Barbary et al., 2010).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been explored for their application in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Synthetic Studies and Molecular Electronics
Synthetic protocols for the creation of molecular electronics components have been developed, utilizing simple aryl bromides as building blocks for thiol end-capped molecular wires. These protocols enable the efficient synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are essential for advancing molecular electronics (Stuhr-Hansen et al., 2005).
Properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O3/c1-30-18-12-10-17(11-13-18)26-23(29)21(14-15-6-8-16(24)9-7-15)27-22(28)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWBROIPJHOBR-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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